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The reduction of dietary sodium is a global health priority, prompting food scientists and
manufacturers to seek viable alternatives to sodium chloride (NacCl) in processed foods,
including fermented products. In fermentation, salt plays a crucial role beyond taste, influencing
microbial growth, enzyme activity, moisture content, and texture. This guide provides a
comparative analysis of substituting NaCl with potassium chloride (KCIl) and magnesium
chloride (MgCl2) in various food fermentation processes, supported by experimental data for
researchers and industry professionals.

Impact on Microbial Growth and Activity

The type and concentration of salt significantly influence the microbial ecology of fermentation.
While NaCl is traditionally used to select for desirable microorganisms like Lactic Acid Bacteria
(LAB), its replacement can alter the fermentation dynamics.

e Lactic Acid Bacteria (LAB): Studies show varied responses of LAB to salt substitutes. In
pickled apples, the total LAB count increased rapidly for all salt treatments (NaCl, KClI,
MgCl2) until day seven.[1] However, KCI has been found to inhibit the growth of most LAB
strains, though to a lesser extent than NaCl.[1] In contrast, another study on kimchi
fermentation found that partial replacement of NaCl with KCI (at 5:1 and 2:1 NaCIl:KCl ratios)
actually led to faster growth of LAB compared to the 100% NacCl control.[2] In Na-free Feta
cheese, both KCIl and MgCl2 were found to be progressively less inhibitory to the
fermentation growth cycle than NaCl.[3] For Lactobacillus pentosus, a key organism in
vegetable fermentation, KCl and MgClz were also found to be less inhibitory than NaCl.[4]
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e Yeast and Other Microorganisms: In pickled apple fermentation, the lowest counts of yeasts
and molds were observed in samples treated with MgClz.[1] In the production of sucuk, a
type of dry fermented sausage, replacing 50% of NaCl with other chloride salts did not
significantly affect LAB counts, which reached 8 log cfu/g in all treatments.[5] However, salt
mixtures containing MgClz led to an increase in Micrococcus/Staphylococcus counts.[5][6]

Table 1: Comparative Microbial Counts in Different
Fermentation Matrices
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Result (log
Food Product Salt Treatment  Microorganism CFUIg or Source
CFU/mL)
) ) Increased to
_ Lactic Acid
Pickled Apples NacCl ) ~7.0 by day 7, [1]
Bacteria -
then stabilized
o Increased to
Lactic Acid
KCI ] ~7.0 by day 7, [1]
Bacteria
then stabilized
Increased to
Lactic Acid
MgCl2 ) ~6.8 by day 7, [1]
Bacteria
then decreased
2.69 (lowest
MgClz Yeast & Mold count) after 7 [1]
days
Sucuk ) )
100% NacCl Lactic Acid Reached ~8.0 by
(Fermented , (5]
(Control) Bacteria day 3
Sausage)
50% NacCl, 50% Lactic Acid Reached ~8.0 by 5]
KCI Bacteria day 3
50% NaCl, 30% Lactic Acid Reached ~8.0 by 5]
KCl, 20% MgClz Bacteria day 3
Showed an
50% NaCl, 30% Micrococcus/Sta  increase

KCI, 20% MgClz

phylococcus

compared to

control

[5]16]

Effects on Physicochemical Properties

The substitution of NaCl can lead to significant changes in the pH, acidity, water activity (a_w_),

and texture of the final product.
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e pH and Acidity: In most fermentations, a rapid decrease in pH is crucial for safety and
stability. In pickled apples, the pH decreased significantly in all treatments, with the MgClz
brine resulting in the lowest final pH (3.38) compared to NaCl (4.03) and KCI (4.20).[1]
Conversely, in salami, KCI treatment resulted in a higher pH, while MgCl: led to a lower pH
compared to the NaCl control.[7] The highest quantity of lactic acid in pickled apples was
found in the NaCl samples.[1][8]

o Water Activity (a_w_): Water activity is critical for controlling microbial growth. NaCl is highly
effective at reducing a_w_. In fermented sausages, the 100% NaCl control group showed the
lowest mean a_w_ value at the end of ripening compared to groups with partial KCI and
MgCl2 substitution.[5][6]

o Texture: Texture is a critical quality attribute. In pickled apples, samples fermented with
MgCl2 exhibited a continuous decrease in cohesiveness, whereas NaCl and KCl samples
showed an initial decrease followed by stabilization.[1] For firmness, the greatest decrease
was noted in samples with KCIL.[1] In cooked sausages, partial substitution with a
combination of KCI and MgClz resulted in higher hardness, gumminess, and chewiness
values compared to the 100% NaCl control.[9][10]

Table 2: Comparison of Physicochemical Parameters
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Food Product Salt Treatment  Parameter Value Source
Pickled Apples )
NacCl Final pH 4.036 + 0.003 [1]
(35 days)
KCI Final pH 4.209 + 0.003 [1]
MgCl2 Final pH 3.381 £ 0.003 [1]
Lactic Acid 1077.59 + 17.56
NaCl [1][8]
(mg/100g) (at day 28)
Salami (20 days) NaCl + NaNO:2 pH ~5.2 [7]
KCI + NaNO2 pH ~5.1 (lower) [7]
MgCl2 + NaNO:2 pH ~5.4 (higher) [7]
Sucuk o
Water Activity Lowest value at
(Fermented 100% NacCl o [5][6]
(aw) end of ripening
Sausage)
Salt Mixes with Water Activity Higher values (5176]
KCI/MgCl2 (aw) than control

Impact on Sensory Properties

The primary challenge in replacing NaCl is maintaining sensory acceptability. KCl is known for

imparting a bitter or metallic off-taste, while MgClz can also contribute to undesirable flavors.[5]

[6]011]

o Taste and Overall Acceptance: In fermented sausages, high concentrations of KCI can

reduce saltiness and promote a metallic, bitter taste.[5][6] Similarly, MgClz has been

associated with undesirable odor formation.[5] For Northeast sauerkraut, sensory analysis

indicated that the substitution ratio of NaCl with KCI should not exceed 50% to avoid an

unacceptable taste.[12] However, in kimchi, sensory qualities including saltiness, bitterness,

and sourness were judged to be acceptable for all tested NaCl:KCI substitution ratios (up to

1:1).[2] In cooked cheese, a 15% replacement of NaCl with KCl was deemed acceptable, but

replacement with MgCl2 was not recommended due to a persistent metallic and bitter taste.

[13]
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Table 3: Summary of Sensory Analysis

Food Product Salt Substitution Sensory Outcome Source

Reduced saltiness,
Fermented Sausages High levels of KCI metallic and bitter [5][6]

taste

Undesirable odor
MgClz , (5]
formation

Unacceptable taste,
Sauerkraut >50% KCI o [12]
low overall liking

) ) Acceptable saltiness,
Kimchi Up to 50% KClI ) [2]
bitterness, and texture

Cooked Cheese 15% KCI Acceptable [13]

Not acceptable;
15-30% MgCl2 metallic and bitter [13]

taste

Experimental Protocols

Reproducible results depend on detailed and consistent methodologies. Below are generalized
protocols based on the cited literature for conducting a comparative study of salt substitution in
food fermentation.

A. Fermentation Setup

+ Raw Material Preparation: Select a uniform batch of the food substrate (e.g., cabbage,
apples, meat batter). Wash, shred, or grind the material as required by the specific
fermentation process.

» Brine/Curing Mix Preparation: Prepare separate brines or curing mixtures. The control group
will use 100% NaCl.[7] Experimental groups will feature total or partial substitution with KClI,
MgClz, or a combination thereof, ensuring equivalent ionic strength or molar concentration
where necessary.[5][7]
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Inoculation and Fermentation: For spontaneous fermentations, pack the salted substrate into
fermentation vessels. For controlled fermentations, inoculate the substrate with a specific
starter culture (e.g., Lactobacillus curvatus and Staphylococcus xylosus for salami).[7]
Incubate under controlled anaerobic conditions at a specified temperature (e.g., 22°C) for a
defined period (e.g., 14-40 days).[7]

Sampling: Collect samples periodically (e.g., every 7 days) for analysis.[1]

B. Microbiological Analysis

Sample Preparation: Homogenize 10g of the sample with 90mL of a sterile diluent (e.g.,
0.1% peptone water).

Plating and Incubation: Perform serial dilutions and plate onto selective agar media. Use
deMan, Rogosa, and Sharpe (MRS) agar for LAB and Yeast-Malt-Peptone-Glucose (YMPG)
agar for yeasts.[4]

Enumeration: Incubate plates under appropriate conditions (e.g., 30°C for 48-72 hours) and
count colonies, expressing results as Colony Forming Units per gram (CFU/g).

C. Physicochemical Analysis

pH and Titratable Acidity (TA): Measure pH using a calibrated pH meter. Determine TA by
titrating a sample homogenate against a standardized NaOH solution to a specific pH
endpoint (e.g., 8.2), expressing the result as % lactic acid.

Water Activity (a_w_): Measure the water activity of the sample using a calibrated a_w_
meter at a constant temperature.

Texture Profile Analysis (TPA): Use a texture analyzer to perform a two-bite compression test
on a standardized sample piece to measure parameters like firmness, cohesiveness,
gumminess, and chewiness.[1][9]

D. Sensory Evaluation

Panelist Training: Train a panel of 8-15 individuals to recognize and score key sensory
attributes (e.g., saltiness, bitterness, sourness, texture, overall acceptability) using a
structured scale (e.g., a 9-point hedonic scale).
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o Sample Presentation: Present coded, randomized samples to panelists in a controlled

environment.

» Data Analysis: Analyze the scores statistically to determine significant differences between

the control and experimental samples.

Visualized Workflows and Pathways

To better illustrate the experimental process and the influence of different salts, the following

diagrams are provided.
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Caption: Experimental workflow for comparing salt substitutes in food fermentation.
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Caption: Impact of different chloride salts on fermentation pathways and outcomes.

Conclusion

The substitution of NaCl with KCIl and MgClz in food fermentation presents both opportunities
and challenges. KCl appears to be a more viable partial substitute for NaCl than MgClz. It is
often less inhibitory to key fermenting microorganisms and can produce products with
acceptable physicochemical properties.[1][3][4] However, its application is frequently limited by
a characteristic bitter or metallic off-taste, capping its replacement level at around 50% in many
products.[12]

MgClz shows some benefits, such as more significant pH reduction in certain applications and
effective yeast inhibition, but its negative impact on texture and flavor is a considerable
drawback.[1][13] Ultimately, the suitability of KCl and MgClz> as NaCl replacements is highly
dependent on the specific food matrix, the microorganisms involved, the desired final product
characteristics, and the threshold for sensory acceptance. A combination of salts (e.g., NaCl,
KCI, and CaCl2/MgClz2) may offer a more balanced approach to sodium reduction while
minimizing negative quality impacts.[5][6] Further research focusing on these blends and the
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use of flavor enhancers to mask off-tastes is essential for developing low-sodium fermented
foods that are both safe and palatable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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